Ralimetinib Ralimetinib Ralimetinib has been used in trials studying the treatment of Postmenopausal, Advanced Cancer, Adult Glioblastoma, Fallopian Tube Cancer, and Metastatic Breast Cancer, among others.
Brand Name: Vulcanchem
CAS No.: 862505-00-8
VCID: VC0548803
InChI: InChI=1S/C24H29FN6/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30)
SMILES: CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N
Molecular Formula: C24H29FN6
Molecular Weight: 420.5 g/mol

Ralimetinib

CAS No.: 862505-00-8

Cat. No.: VC0548803

Molecular Formula: C24H29FN6

Molecular Weight: 420.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ralimetinib - 862505-00-8

CAS No. 862505-00-8
Molecular Formula C24H29FN6
Molecular Weight 420.5 g/mol
IUPAC Name 5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine
Standard InChI InChI=1S/C24H29FN6/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30)
Standard InChI Key XPPBBJCBDOEXDN-UHFFFAOYSA-N
SMILES CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N
Canonical SMILES CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N
Appearance Solid powder

Chemical and Structural Profile of Ralimetinib

Molecular Characteristics

Ralimetinib mesylate (PubChem CID: 11570805) is the dimesylate salt form of the parent compound LY2228820. Its molecular formula is C26H37FN6O6S2\text{C}_{26}\text{H}_{37}\text{FN}_6\text{O}_6\text{S}_2, with a molecular weight of 612.7 g/mol . The compound features a tri-substituted imidazole core structure, which facilitates binding to the ATP pocket of kinase targets. The mesylate salt formulation enhances solubility and oral bioavailability, critical for its administration route in clinical settings .

Structural Basis of Target Engagement

Cocrystal structures of ralimetinib bound to EGFR (PDB ID: 8F2J) reveal a canonical Type I kinase inhibitor binding mode, with the imidazo[4,5-b]pyridine scaffold forming hydrogen bonds to the hinge region (Met793 backbone) . Despite being developed as a p38α inhibitor, structural data show that ralimetinib’s tert-butyl and neopentyl groups occupy hydrophobic pockets in EGFR, compensating for its lower binding affinity (IC50=1.2 μM\text{IC}_{50} = 1.2\ \mu\text{M}) compared to p38α (IC50=0.04 μM\text{IC}_{50} = 0.04\ \mu\text{M}) . This dual-target engagement underpins ongoing debates about its primary mechanism of action in oncology.

Mechanisms of Action: p38 MAPK vs. EGFR Inhibition

Emerging Evidence of EGFR as a Primary Target

Critical findings from CRISPR-Cas9 knockout studies show:

  • p38α/β deletion fails to rescue ralimetinib sensitivity in 12/15 cancer cell lines

  • EGFR-T790M gatekeeper mutation confers complete resistance (EC50>10 μM\text{EC}_{50} > 10\ \mu\text{M})

  • Kinase activity assays confirm direct EGFR inhibition (Kd=0.8 μMK_d = 0.8\ \mu\text{M})

This suggests that while ralimetinib’s p38α potency is higher, its broader EGFR inhibition across tissues drives anticancer effects. The implications for clinical development are profound, as p38α’s role as a therapeutic target is now questioned.

Clinical Pharmacokinetics and Dose Optimization

Absorption and Exposure Profile

Phase 1 data (n=89) demonstrate dose-proportional pharmacokinetics across 10–560 mg doses :

Parameter300 mg Q12H (Monotherapy)300 mg Q12H + Tamoxifen420 mg Q12H (Monotherapy)
CmaxC_{\text{max}} (ng/mL)1,020 ± 581,810 ± 421,700 ± 71
AUC08\text{AUC}_{0-8} (ng·h/mL)3,460 ± 514,500 ± 365,780 ± 57
t1/2t_{1/2} (h)145 ± 89142 ± 67153 ± 94

Steady-state accumulation is moderate (accumulation ratio: 2.14), with no intercycle accumulation observed . Food effects are minimal, supporting twice-daily fasting administration.

Pharmacodynamic Markers

p38 MAPK pathway inhibition is evidenced by >90% reduction in phospho-MAPKAP-K2 levels in peripheral blood mononuclear cells at 300 mg . Paradoxically, EGFR phosphorylation in tumor biopsies decreases by 40–60% at this dose, aligning with its hypothesized dual mechanism .

Adverse Event Management and Tolerability

The integrated safety analysis (n=160) reveals:

Adverse EventAll Grades (%)Grade ≥3 (%)Management Strategy
Rash7824Topical steroids + dose interruption
Fatigue6512Scheduled activity modification
Hepatic Cytolysis3318Weekly LFT monitoring
QTc Prolongation92Baseline ECG + electrolyte repletion

Rash typically emerges in cycle 1 (median onset: 8 days), requiring dose reduction in 38% of patients . Hepatic events correlate with CYP3A4-mediated metabolism, suggesting drug-drug interaction risks with strong inducers/inhibitors.

Future Directions and Unanswered Questions

Target Validation Challenges

The EGFR/p38α duality necessitates:

  • Head-to-head comparisons with osimertinib in EGFR-mutant models

  • Development of p38α-selective probes to isolate pathway contributions

  • Re-analysis of archival tumor samples from clinical trials for EGFR phosphorylation status

Biomarker-Driven Patient Selection

Potential predictive biomarkers under investigation include:

  • Baseline p-MAPKAP-K2/EGFR ratio in circulating tumor DNA

  • Germline polymorphisms in CYP2C19 (major metabolizing enzyme)

  • Tumor mutational burden correlation with clinical benefit

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :